CU CPT 4a

Vue d'ensemble

Description

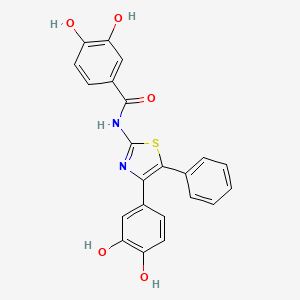

CU CPT 4a is a selective TLR3 inhibitor . It suppresses downstream signaling pathways mediated by the TLR3/dsRNA complex, inhibiting TNF-α and IL-1β production in whole cells . It reduces the death of crypt cells and improves gastrointestinal syndrome in mice .

Synthesis Analysis

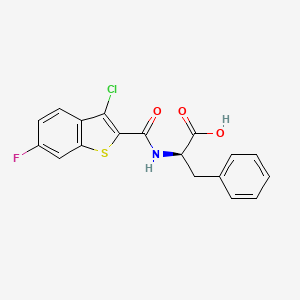

The chemical name of CU CPT 4a is N - [ (3-Chloro-6-fluorobenzo [ b ]thien-2-yl)carbonyl]- D -phenylalanine .

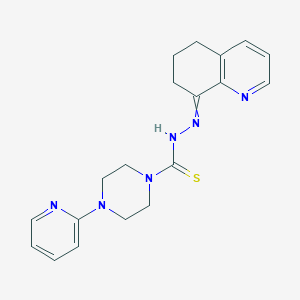

Molecular Structure Analysis

The molecular formula of CU CPT 4a is C18H13ClFNO3S . The InChI code is InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11 (20)9-14 (12)25-16 (15)17 (22)21-13 (18 (23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2, (H,21,22) (H,23,24)/t13-/m1/s1 . The canonical SMILES is C1=CC=C (C=C1)CC (C (=O)O)NC (=O)C2=C (C3=C (S2)C=C (C=C3)F)Cl .

Chemical Reactions Analysis

CU CPT 4a is a potent, highly selective TLR3 signaling inhibitor .

Physical And Chemical Properties Analysis

The molecular weight of CU CPT 4a is 377.82 . It is soluble to 37.78mg/ml in DMSO .

Applications De Recherche Scientifique

TLR3 Inhibition

CU CPT 4a is a selective TLR3 inhibitor . TLR3 (Toll-like receptor 3) is a protein that plays a crucial role in the innate immune system. By inhibiting TLR3, CU CPT 4a can potentially modulate immune responses.

Suppression of Downstream Signaling Pathways

CU CPT 4a suppresses downstream signaling pathways mediated by the TLR3/dsRNA complex . This means it can interfere with the communication between cells, which could be useful in controlling certain biological processes.

Inhibition of TNF-α and IL-1β Production

CU CPT 4a inhibits the production of TNF-α and IL-1β in whole cells . Both TNF-α and IL-1β are cytokines, which are small proteins that are crucial in cell signaling. They are involved in systemic inflammation and are part of the immune response. By inhibiting their production, CU CPT 4a could potentially be used to treat inflammatory diseases.

Reduction of Crypt Cell Mortality and Gastrointestinal Syndrome

CU CPT 4a reduces the death of crypt cells and improves gastrointestinal syndrome in mice . Crypt cells are found in the lining of the intestines and play a role in the absorption of water and electrolytes. Gastrointestinal syndrome is a condition that affects the stomach and intestines, causing symptoms like diarrhea and vomiting. By reducing crypt cell mortality and improving gastrointestinal syndrome, CU CPT 4a could potentially be used to treat gastrointestinal disorders.

Mécanisme D'action

Target of Action

CU CPT 4a is a potent and highly selective inhibitor of Toll-like receptor 3 (TLR3) . TLR3 is a key player in the innate immune response, recognizing double-stranded RNA (dsRNA) and triggering a signaling cascade that leads to the production of inflammatory cytokines .

Mode of Action

CU CPT 4a interacts with TLR3 by competing with dsRNA for binding . This interaction inhibits the formation of the TLR3/dsRNA complex, thereby suppressing the downstream signaling pathways mediated by this complex .

Biochemical Pathways

The primary biochemical pathway affected by CU CPT 4a is the TLR3 signaling pathway. By inhibiting the formation of the TLR3/dsRNA complex, CU CPT 4a suppresses the downstream signaling pathways mediated by this complex . This results in the inhibition of the production of inflammatory cytokines such as TNF-α and IL-1β .

Pharmacokinetics

It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.

Result of Action

The inhibition of TLR3 signaling by CU CPT 4a leads to a reduction in the production of inflammatory cytokines . This can have a significant impact on the cellular environment, potentially reducing inflammation and immune responses. In addition, CU CPT 4a has been shown to reduce the mortality of crypt cells in mice and alleviate gastrointestinal syndrome .

Action Environment

The action of CU CPT 4a can be influenced by various environmental factors. For instance, the presence of dsRNA, which CU CPT 4a competes with for binding to TLR3, can affect the efficacy of the compound

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAASQMCXDRISAV-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336697 | |

| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CU CPT 4a | |

CAS RN |

1279713-77-7 | |

| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is CU CPT 4a and what is its role in Angiotensin II-induced hypertension?

A1: CU CPT 4a is a selective inhibitor of the Toll-like receptor 3 (TLR3) signaling pathway []. Research suggests that the TLR3/TRIF pathway, but not the TLR4 pathway, is essential for the development of hypertension induced by Angiotensin II []. When CU CPT 4a was used to inhibit TLR3 signaling in wild-type mice, the increase in systolic blood pressure typically observed with Angiotensin II infusion was prevented []. This suggests that TLR3 signaling is a key contributor to Angiotensin II-induced hypertension.

Q2: How does the effect of CU CPT 4a on cardiac hypertrophy differ from its effect on hypertension in the context of Angiotensin II?

A2: While CU CPT 4a was shown to block Angiotensin II-induced hypertension, the research indicates that both TLR3 and TLR4, likely through the common TRIF adaptor protein, contribute to Angiotensin II-induced cardiac hypertrophy []. This means that inhibiting TLR3 with CU CPT 4a alone is not sufficient to prevent cardiac hypertrophy. The study demonstrated that both TLR3 knockout mice and TLR4 deficient mice experienced less cardiac hypertrophy (measured as heart weight to body weight ratio) compared to wild-type mice after Angiotensin II infusion []. This suggests a more complex involvement of both TLR3 and TLR4 in the development of cardiac hypertrophy induced by Angiotensin II.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)